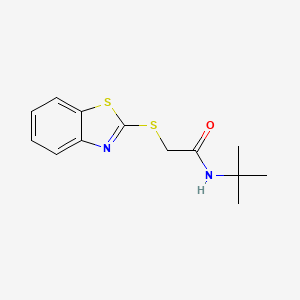![molecular formula C20H20O3 B5836420 7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)
7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, commonly known as DMDBO, is a synthetic compound with potential applications in scientific research. DMDBO belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of DMDBO is not yet fully understood. However, studies have suggested that DMDBO may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. DMDBO has also been reported to interact with certain receptors, including the estrogen receptor.
Biochemical and Physiological Effects:
DMDBO has been shown to exhibit various biochemical and physiological effects. For instance, DMDBO has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. DMDBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMDBO has been reported to modulate the expression of certain genes involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DMDBO has several advantages for lab experiments. For instance, DMDBO is relatively easy to synthesize and purify, making it readily available for research purposes. DMDBO also exhibits a high degree of stability, which allows for accurate and reproducible results. However, DMDBO also has some limitations for lab experiments. For instance, DMDBO may exhibit low solubility in certain solvents, which may limit its use in certain assays. Additionally, DMDBO may exhibit low bioavailability, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for DMDBO research. For instance, further studies are needed to elucidate the mechanism of action of DMDBO and to identify its molecular targets. Additionally, further studies are needed to explore the potential therapeutic applications of DMDBO, particularly in the treatment of cancer and neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis and purification methods of DMDBO, in order to improve its yield and purity.
Méthodes De Synthèse
DMDBO can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 3,4-dimethylcoumarin with 3,5-dimethylbenzaldehyde in the presence of a base catalyst. The reaction yields DMDBO as a yellow crystalline solid with a high yield and purity.
Applications De Recherche Scientifique
DMDBO has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that DMDBO exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMDBO has also been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in Alzheimer's disease.
Propriétés
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-7-13(2)9-16(8-12)11-22-17-5-6-18-14(3)15(4)20(21)23-19(18)10-17/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJQMRUOQMUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)

![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)


![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)